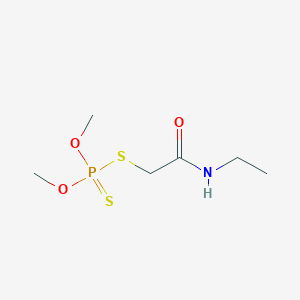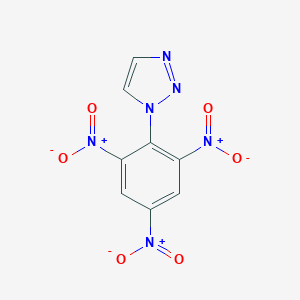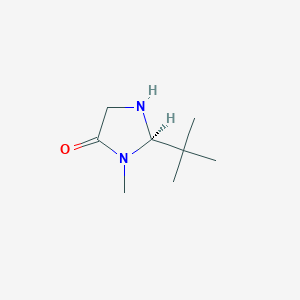
(R)-2-tert-butyl-3-methylimidazolidin-4-one
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as IUPAC name, CAS number, etc. It may also include the class of the compound and its role or uses.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and any special chemical properties.Applications De Recherche Scientifique
Enantioselective Synthesis
(R)-2-tert-butyl-3-methylimidazolidin-4-one has been employed in the enantioselective synthesis of amino acids. Its applications include the preparation of enantiomerically pure cis- and trans-configurated derivatives from various amino acids, such as Alanine, Phenylalanine, and Methionine. This process is crucial for generating chiral nonracemic enolates, which are vital for the α-alkylation of amino acids without racemization and without external chiral auxiliaries (Naef & Seebach, 1985).
Preparation of Chiral Enolates
In another study, chiral enolates were deprotonated from derivatives of (R)-2-tert-butyl-3-methylimidazolidin-4-one. These enolates were diastereoselectively alkylated to produce various α-alkyl-α-amino acids. The configuration of these products was proved by NOE 1H-NMR measurements, demonstrating the compound's role in the creation of enantiomerically pure, α-branched α-amino acids (Seebach et al., 1985).
Chiral Auxiliary Applications
The compound has also been utilized as a chiral auxiliary in dipeptide synthesis. It has shown effectiveness in the preparation of enantiomerically pure compounds, exemplified by the synthesis of 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate with high enantiomer ratios (Studer et al., 1995).
Synthesis of Fluorinated Amino Acids
A study reported the asymmetric alkylation of (R)-2-tert-butyl-3-methylimidazolidin-4-one derivatives with 2-fluoroallyl tosylate. This process led to the synthesis of fluorinated α-amino acids, demonstrating the versatility of this compound in creating structurally diverse amino acids (Shendage et al., 2005).
Optical Resolution and Crystallography
The compound has been used in optical resolutions, such as the resolution of mandelic acid, with studies employing DSC and X-ray crystallographic methods to understand the crystal structures formed during these resolutions (Ács et al., 1992).
Organocatalysis
(R)-2-tert-butyl-3-methylimidazolidin-4-one has played a significant role in organocatalysis, forming reactive intermediates with high facial stereoselection in 1,3-dipolar cycloadditions. These studies highlight the compound's relevance in facilitating highly stereoselective reactions (Peyronel et al., 1994).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for its handling and storage.
Orientations Futures
This involves identifying areas where further research is needed. It could include developing new synthesis methods, finding new applications, or studying the compound’s effects more deeply.
Propriétés
IUPAC Name |
(2R)-2-tert-butyl-3-methylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQPHIZTBKZOTI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NCC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1NCC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458822 | |
| Record name | (R)-2-tert-butyl-3-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-tert-butyl-3-methylimidazolidin-4-one | |
CAS RN |
101143-56-0 | |
| Record name | (R)-2-tert-butyl-3-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)
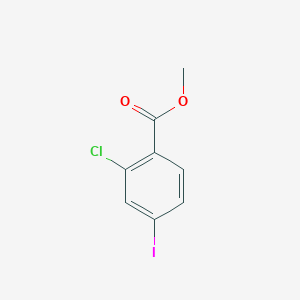
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)
![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)
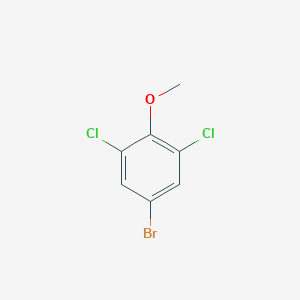
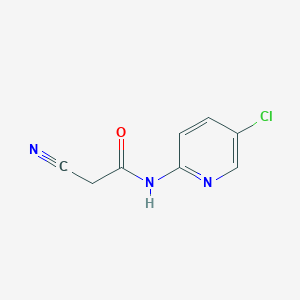

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)
